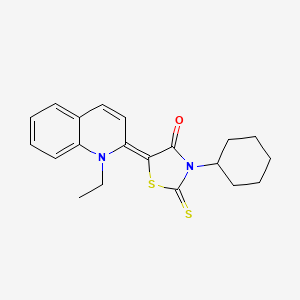
(5Z)-3-cyclohexyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CYCLOHEXYL-5-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines a cyclohexyl group, a quinoline derivative, and a thiazolidinone moiety
Métodos De Preparación
The synthesis of 3-CYCLOHEXYL-5-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the thiazolidinone ring system, which is a key feature of the compound. Industrial production methods may involve similar reaction conditions but optimized for large-scale synthesis to ensure high yield and purity.
Análisis De Reacciones Químicas
3-CYCLOHEXYL-5-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but often involve modifications to the thiazolidinone ring or the quinoline moiety .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In medicinal chemistry, it is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation. In materials science, it is explored for its potential use in the development of organic semiconductors and other advanced materials. Additionally, its unique structure makes it a valuable compound for studying the relationship between molecular structure and biological activity .
Mecanismo De Acción
The mechanism of action of 3-CYCLOHEXYL-5-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action can include inhibition of cell signaling pathways that are crucial for cancer cell survival and proliferation .
Comparación Con Compuestos Similares
Similar compounds to 3-CYCLOHEXYL-5-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE include other thiazolidinone derivatives and quinoline-based compounds. These compounds share structural similarities but may differ in their biological activity and chemical properties. For example, other thiazolidinone derivatives may have different substituents on the thiazolidinone ring, leading to variations in their pharmacological profiles .
Propiedades
Fórmula molecular |
C20H22N2OS2 |
|---|---|
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
(5Z)-3-cyclohexyl-5-(1-ethylquinolin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H22N2OS2/c1-2-21-16-11-7-6-8-14(16)12-13-17(21)18-19(23)22(20(24)25-18)15-9-4-3-5-10-15/h6-8,11-13,15H,2-5,9-10H2,1H3/b18-17- |
Clave InChI |
QSAOJMBUFPYATO-ZCXUNETKSA-N |
SMILES isomérico |
CCN1/C(=C\2/C(=O)N(C(=S)S2)C3CCCCC3)/C=CC4=CC=CC=C41 |
SMILES canónico |
CCN1C(=C2C(=O)N(C(=S)S2)C3CCCCC3)C=CC4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-phenylethyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B15033599.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B15033605.png)
![4-methyl-N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15033607.png)
![2-[(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B15033613.png)
![2-[(5Z)-5-[1-[2-(3-bromoanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B15033632.png)
![2-{[3-(Butylsulfonyl)-2-hydroxypropyl]sulfanyl}-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile](/img/structure/B15033637.png)
![1-Butyl-3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B15033638.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine](/img/structure/B15033642.png)
![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15033649.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B15033658.png)


![methyl 3-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B15033672.png)
![3-(4-chlorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B15033675.png)
